Malachite green-methyl-13C4

Description

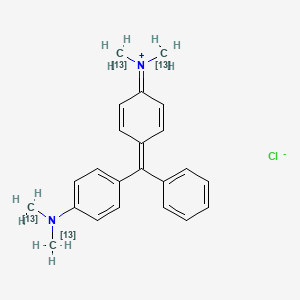

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H25ClN2 |

|---|---|

Molecular Weight |

368.9 g/mol |

IUPAC Name |

[4-[[4-[di((113C)methyl)amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride |

InChI |

InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1/i1+1,2+1,3+1,4+1; |

InChI Key |

FDZZZRQASAIRJF-UJNKEPEOSA-M |

Isomeric SMILES |

[13CH3]N([13CH3])C1=CC=C(C=C1)C(=C2C=CC(=[N+]([13CH3])[13CH3])C=C2)C3=CC=CC=C3.[Cl-] |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Grignard Reaction Pathway:an Alternative and Common Method Involves the Use of a Grignard Reagent.wpmucdn.comacs.orgwpmucdn.comthis Synthesis Route Consists of Two Main Steps:

Synthesis of Leucomalachite Green-methyl-¹³C₄ from Labeled Malachite Green Precursors

The synthesis concludes with the formation of the leuco base. For instance, in the condensation reaction, after the initial reaction mass is made alkaline and unreacted precursors are removed (e.g., by steam distillation), the Leucomalachite green-methyl-¹³C₄ precipitates and can be isolated. chemicalbook.com This leuco compound is a crucial metabolite of malachite green and is often the target analyte in residue monitoring. researchgate.net

The final step to obtain Malachite green-methyl-¹³C₄ is the oxidation of the leuco form. This is typically achieved using an oxidizing agent like manganese dioxide or lead dioxide in an acidic medium. researchgate.net This step removes a hydride from the central carbon atom, leading to the formation of the conjugated triphenylmethane cation, which is responsible for the intense green color of the dye. nih.gov

Advanced Analytical Techniques for Radiochemical Purity and Isotopic Enrichment Determination

To ensure the quality of the synthesized Malachite green-methyl-¹³C₄, several analytical techniques are employed to confirm its chemical purity and the degree of isotopic enrichment.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the chemical purity of the final product. researchgate.netmdpi.com The technique separates the labeled malachite green from any non-labeled counterparts, precursors, and other impurities. The purity is assessed by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the compound and, crucially, for determining the isotopic enrichment. nih.govnih.gov High-resolution mass spectrometry (HRMS) can differentiate between the unlabeled molecule and its ¹³C-labeled isotopologues based on their precise mass-to-charge ratios. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides structural confirmation and can be used for quantification. scispace.com The relative intensities of the mass peaks corresponding to the unlabeled (M+0), and the tetra-labeled (M+4) species allow for the calculation of the isotopic enrichment percentage. almacgroup.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. researchgate.net For Malachite green-methyl-¹³C₄, ¹³C NMR is particularly informative. The presence and chemical shift of the signals corresponding to the methyl carbons confirm the successful incorporation of the ¹³C isotopes. researchgate.net The asymmetric changes in the ¹³C chemical shifts can also provide insights into the molecule's conformation and charge distribution. researchgate.net

Table 2: Analytical Techniques for Quality Control

| Technique | Purpose | Key Findings |

| HPLC | Chemical Purity Assessment | Separation of labeled compound from impurities; quantification of purity. researchgate.net |

| MS / HRMS | Identity Confirmation & Isotopic Enrichment | Determination of mass-to-charge ratio; quantification of ¹³C₄ enrichment. nih.govalmacgroup.com |

| MS/MS | Structural Confirmation | Analysis of fragmentation patterns to confirm molecular structure. scispace.com |

| ¹³C NMR | Structural Elucidation & Labeling Confirmation | Observation of ¹³C signals in the methyl region to confirm isotopic incorporation. researchgate.net |

Application of Malachite Green Methyl 13c4 in Advanced Analytical Chemistry

Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative analysis. nih.gov This method relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. Malachite green-methyl-13C4 serves as an ideal internal standard for the quantification of malachite green. nih.govsigmaaldrich.com Since this compound is chemically identical to the native analyte, it co-behaves through extraction, purification, and ionization, effectively compensating for any sample loss or matrix-induced signal suppression. nih.gov By measuring the ratio of the signal from the native analyte to that of the labeled standard, a highly accurate and precise concentration can be determined. nih.gov

Stable isotope dilution mass spectrometry (IDMS) utilizes a "cold labeling" compound with the same molecular structure as the substance being measured to serve as an internal standard. google.com High-resolution liquid chromatography-mass spectrometry (LC/MS) is then employed for detection. google.com This technique allows for the simultaneous acquisition of quantitative and qualitative data. google.com

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods Utilizing 13C4-Labeled Standards

The development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is crucial for the sensitive and selective detection of malachite green. mdpi.commdpi.com These methods are often developed by optimizing experimental conditions, such as the mobile phase composition. mdpi.commdpi.com For instance, a combination of ethanol (B145695) and formic acid has been used as a mobile phase. mdpi.commdpi.com The use of isotopically labeled internal standards, such as this compound, is integral to these LC-MS/MS methods. nih.govresearchgate.net

In a typical workflow, the sample is spiked with the labeled standard and then undergoes extraction and cleanup, often using solid-phase extraction (SPE). researchgate.netnih.govresearchgate.net The extract is then analyzed by LC-MS/MS, where the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native analyte and the labeled standard in multiple reaction monitoring (MRM) mode. sigmaaldrich.comnih.govsigmaaldrich.comresearchgate.net This ensures high selectivity and minimizes interferences from the sample matrix. researchgate.net

A study on the determination of malachite green and its metabolite, leucomalachite green, in water utilized deuterium-labeled internal standards. researchgate.net The water samples were spiked with these standards, followed by extraction and cleanup using a strong cation-exchange (SCX) solid-phase extraction column. researchgate.net Quantification was achieved using multiple reaction monitoring (MRM). researchgate.net

Method Validation Parameters: Linearity, Sensitivity, Accuracy, and Precision in Quantitative Assays

For any analytical method to be considered reliable, it must undergo rigorous validation. mdpi.commdpi.com Key validation parameters include linearity, sensitivity (limit of detection and quantitation), accuracy (recovery), and precision (repeatability and reproducibility). mdpi.commdpi.comnih.gov

Linearity: LC-MS/MS methods for malachite green have demonstrated excellent linearity over specific concentration ranges. For example, one method showed linearity from 0.1 to 10 mg/L with a correlation coefficient (R²) of 0.9995. mdpi.commdpi.com Another study established a linear range of 0.2 to 5 µg/L for both malachite green and leucomalachite green, with correlation coefficients of 0.9993 and 0.9991, respectively. researchgate.net

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). Methods utilizing isotope dilution have achieved very low detection limits. For instance, an LC-MS/MS method for malachite green and leucomalachite green in water reported an impressive LOD of 0.001 ng/L for both compounds. researchgate.net Another method for roasted eel meat demonstrated an instrument detection limit of 0.1 pg for MG and 0.5 pg for LMG. psu.edu

Accuracy and Precision: Accuracy is often assessed through recovery studies, while precision is measured by the relative standard deviation (%RSD). In one study, the recovery of malachite green ranged from 97.28% to 98.75%. mdpi.commdpi.com The precision, indicated by the %RSD, was between 0.709% and 1.893%. mdpi.commdpi.com Another validation reported recoveries of 90-106% with %RSDs from 3.7% to 11%. psu.eduspectroscopyonline.com

| Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 0.1 to 10 mg/L | mdpi.commdpi.com |

| Correlation Coefficient (R²) | 0.9995 | mdpi.commdpi.com |

| Limit of Detection (LOD) | 0.001 ng/L | researchgate.net |

| Recovery | 97.28% - 98.75% | mdpi.commdpi.com |

| Precision (%RSD) | 0.709% - 1.893% | mdpi.commdpi.com |

Trace Analysis of Malachite Green and its Metabolites in Complex Matrices

The analysis of trace levels of malachite green and its primary metabolite, leucomalachite green, in complex matrices such as fish tissue, shrimp, and environmental water samples presents significant analytical challenges. nih.govresearchgate.netresearchgate.netnih.govtandfonline.com These matrices contain numerous interfering compounds that can affect the accuracy and sensitivity of the analysis. nih.gov

Compensation Strategies for Matrix Effects using Labeled Analogs

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting matrix components, are a major concern in LC-MS/MS analysis. nih.gov The use of isotopically labeled internal standards like this compound is a highly effective strategy to compensate for these effects. nih.govusda.gov Because the labeled standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the influence of matrix effects on the final quantitative result is minimized. nih.govusda.gov This approach was successfully used to minimize the effects of analyte instability and matrix suppression in the analysis of malachite green and leucomalachite green in salmon tissue. nih.gov

Achievement of Ultralow Limits of Detection in Environmental and Biological Samples

The combination of advanced extraction techniques, highly selective LC-MS/MS analysis, and the use of isotopically labeled internal standards has enabled the achievement of ultralow limits of detection (LODs) for malachite green and its metabolites in various complex samples. nih.govnih.govresearchgate.net For example, a method for determining malachite green and leucomalachite green in fish and shrimp reported decision limits (CCα) of 0.164 µg/kg and 0.161 µg/kg, respectively. nih.govresearchgate.net Another study achieved a detection limit of 10⁻¹⁶ M for malachite green isothiocyanate using a surface-enhanced Raman scattering (SERS) substrate. nih.gov These low detection limits are crucial for monitoring compliance with regulatory limits, which are often set at the low µg/kg level. nih.gov

| Analyte | Matrix | LOD | Source |

|---|---|---|---|

| Malachite Green (MG) | Fish and Shrimp | 0.164 µg/kg (CCα) | nih.govresearchgate.net |

| Leucomalachite Green (LMG) | Fish and Shrimp | 0.161 µg/kg (CCα) | nih.govresearchgate.net |

| Malachite Green Isothiocyanate | Aqueous Solution | 10⁻¹⁶ M | nih.gov |

| Malachite Green (MG) | Water | 0.001 ng/L | researchgate.net |

| Leucomalachite Green (LMG) | Water | 0.001 ng/L | researchgate.net |

Integration with Emerging Analytical Techniques for Enhanced Selectivity and Sensitivity

To further push the boundaries of detection, this compound can be integrated with emerging analytical techniques. Techniques such as high-resolution mass spectrometry (HRMS) can provide even greater selectivity and confidence in analyte identification. Furthermore, novel sample preparation techniques, such as automated solid-phase extraction and turbulent flow chromatography, can be coupled with LC-MS/MS to increase sample throughput and reduce manual labor. thermofisher.com The development of surface-enhanced electrochemiluminescence (SEECL) sensors also shows promise for highly sensitive detection of malachite green, with one study reporting a minimum detection concentration of approximately 1.0 nM. nih.gov These advancements, when combined with the power of isotope dilution, will continue to improve our ability to detect and quantify trace levels of malachite green in even the most challenging samples.

Surface-Enhanced Raman Spectroscopy (SERS) with Isotope-Labeled Standards for Enhanced Detection

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that amplifies the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, enabling the detection of analytes at extremely low concentrations. While SERS is inherently sensitive, the use of isotope-labeled internal standards like this compound can significantly enhance the quantitative accuracy of the method.

The principle behind using an isotope-labeled standard in SERS lies in the subtle shifts it introduces in the vibrational spectra. The substitution of ¹²C with ¹³C in the methyl groups of malachite green results in a predictable shift in the Raman peaks associated with the vibrations of these groups. This allows for the simultaneous detection of both the native analyte and the labeled standard, with their respective signals being clearly resolved. By comparing the intensity of the characteristic SERS peaks of the analyte to those of the known concentration of the this compound internal standard, matrix effects and variations in SERS substrate activity can be effectively normalized. This ratiometric approach leads to more reliable and reproducible quantitative results.

Research in SERS for malachite green detection has primarily focused on the development of highly enhancing substrates, such as those based on gold or silver nanoparticles. researchgate.netmdpi.comnih.goviapchem.orgnih.gov While direct studies detailing the use of this compound in SERS are not extensively documented in publicly available literature, the established principles of isotope-labeled internal standards in vibrational spectroscopy strongly support its applicability. The distinct spectral signature of the ¹³C-labeled methyl groups would provide a clear internal reference, improving the precision of SERS-based quantification of malachite green in complex samples.

Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) Applications for Direct Analysis

Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) is an ambient ionization technique that allows for the direct analysis of analytes in complex matrices with minimal sample preparation. nih.govnih.gov This method is particularly advantageous for rapid screening applications. The integration of isotope-labeled internal standards, such as this compound, is critical for achieving accurate quantification in EESI-MS.

In EESI-MS, the sample is introduced into the path of an electrospray plume, where the analyte is extracted and ionized. The resulting ions are then analyzed by a mass spectrometer. The use of an internal standard that is chemically identical to the analyte but has a different mass, such as this compound, allows for the correction of matrix effects and fluctuations in ionization efficiency. nih.govresearchgate.netnih.gov

When this compound is added to a sample, it undergoes the same extraction and ionization processes as the native malachite green. In the mass spectrum, the native analyte and the labeled standard will appear as distinct peaks separated by a mass difference corresponding to the number of ¹³C atoms. By calculating the ratio of the peak areas of the analyte to the internal standard, a precise and accurate quantification can be achieved, as any variations in the analytical process will affect both compounds equally.

Studies on the direct analysis of malachite green in various samples using EESI-MS have demonstrated the technique's speed and sensitivity. nih.gov The application of isotope dilution mass spectrometry, a technique that relies on isotope-labeled standards, has been shown to significantly improve the accuracy of malachite green determination in complex matrices like fish tissue. nih.govresearchgate.net

Table 1: Key Parameters in EESI-MS Analysis of Malachite Green

| Parameter | Description | Relevance to this compound |

| Spray Solvent | The solvent used to generate the electrospray. | The choice of solvent affects the extraction and ionization efficiency of both native malachite green and the labeled standard. |

| Sample Flow Rate | The rate at which the sample is introduced. | Consistent flow rates are crucial for reproducible analysis. The internal standard helps to correct for minor fluctuations. |

| Capillary Voltage | The voltage applied to the electrospray needle. | This parameter influences the ionization process. The use of an isotope-labeled standard compensates for variations in ionization efficiency. |

| Mass Analyzer | The type of mass spectrometer used for detection. | High-resolution mass spectrometers can easily resolve the mass difference between malachite green and this compound. |

Dispersive Liquid-Liquid Microextraction (DLLME) Coupled with Labeled Standards for Sample Preparation

Dispersive Liquid-Liquid Microextraction (DLLME) is a sample preparation technique that offers high enrichment factors and is characterized by its simplicity, rapidity, and low consumption of organic solvents. researchgate.netresearchgate.netresearchgate.net When combined with an isotope-labeled internal standard like this compound, DLLME becomes a powerful tool for the accurate determination of malachite green in aqueous samples.

The DLLME procedure involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for mass transfer of the analyte. After centrifugation, the enriched analyte in the extraction solvent is collected and analyzed.

By introducing a known amount of this compound into the sample prior to extraction, any analyte loss during the DLLME process can be accurately accounted for. Both the native malachite green and the labeled standard will have nearly identical extraction efficiencies. Therefore, the ratio of the analyte to the internal standard remains constant throughout the extraction process. This allows for a more accurate quantification by the subsequent analytical instrument, typically a chromatographic system coupled with a mass spectrometer. mdpi.com

Research on DLLME for malachite green has explored various combinations of extraction and disperser solvents to optimize the extraction efficiency. researchgate.netresearchgate.net The use of an isotope-labeled standard like this compound would be a logical and effective strategy to improve the reliability of these methods, particularly when analyzing complex environmental water samples where matrix components can interfere with the extraction process. nih.gov

Table 2: Typical Solvents Used in DLLME for Malachite Green Extraction

| Solvent Type | Examples | Role in the Process |

| Extraction Solvent | Chloroform, Carbon Tetrachloride | To extract malachite green from the aqueous sample. |

| Disperser Solvent | Acetone, Acetonitrile (B52724), Methanol | To facilitate the dispersion of the extraction solvent into the aqueous sample. |

Voltammetric Methods Utilizing Carbon-Based Electrodes with Isotope-Labeled Internal Standards

Voltammetric methods offer a cost-effective and sensitive approach for the determination of electroactive compounds like malachite green. researchgate.net The use of carbon-based electrodes, such as glassy carbon electrodes and carbon paste electrodes, is common in these applications due to their wide potential window and low background current. iapchem.org While not as common as in mass spectrometry, the concept of using an isotope-labeled internal standard can also be applied in voltammetry to enhance accuracy, albeit through a different mechanism.

In voltammetry, the current generated from the oxidation or reduction of an analyte at an electrode surface is measured as a function of the applied potential. The position of the voltammetric peak is characteristic of the analyte, and the peak current is proportional to its concentration. The substitution of ¹²C with ¹³C in this compound would not significantly alter its electrochemical properties, meaning both the native and labeled compounds would likely exhibit oxidation peaks at very similar potentials.

However, the primary utility of an isotope-labeled standard in this context would be in conjunction with a mass-sensitive detector following an electrochemical separation step, such as in electrochemical liquid chromatography-mass spectrometry (EC-LC/MS). In such a setup, the electrochemical cell acts as a reactor or a detector, and the subsequent mass spectrometric analysis would benefit from the presence of the isotope-labeled internal standard for accurate quantification, similar to the principles described for EESI-MS and DLLME-MS.

While direct voltammetric methods for the simultaneous detection of an analyte and its isotope-labeled standard are not conventional, the use of this compound as an internal standard for quantification by a separate, mass-sensitive technique following electrochemical treatment or separation is a viable and powerful approach. Research on the voltammetric detection of malachite green has demonstrated good sensitivity and the potential for application in real sample analysis. iapchem.orgresearchgate.net

Table 3: Comparison of Carbon-Based Electrodes for Malachite Green Detection

| Electrode Type | Key Features |

| Glassy Carbon Electrode | High purity, good conductivity, wide potential range. |

| Carbon Paste Electrode | Easy to prepare, low cost, easily renewable surface. |

| Modified Carbon Electrodes | Enhanced sensitivity and selectivity through surface modification with nanomaterials or polymers. |

Elucidation of Metabolic Pathways in Biological Systems

Stable isotope tracing with this compound is instrumental in elucidating the complex biotransformation routes of the parent compound within biological systems. The 13C4 label serves as a conserved tag to track the core structure and a dynamic tracer for reactions involving the N-methyl groups.

One of the primary metabolic pathways for Malachite Green in biological systems is its reduction to the colorless, lipophilic form, Leucomalachite Green (LMG). nih.govnih.gov This conversion is a significant concern as LMG is known to persist in the tissues of organisms like fish for extended periods. nih.govresearchgate.net The biotransformation is often mediated by enzymatic systems, such as those involving cytochrome P450. nih.gov

The use of this compound allows for precise tracking of this reductive pathway. Since the reduction occurs at the central methane (B114726) carbon and does not involve the N-methyl groups, the four 13C atoms are fully retained in the resulting Leucothis compound molecule. In mass spectrometry analysis, the mass of the labeled LMG will be four daltons higher than that of the unlabeled LMG, providing a clear and unmistakable signature of its origin from the administered labeled MG. This isotopic conservation is critical for quantitative studies using isotope dilution liquid chromatography/mass spectrometry (ID-LC/MS), where a known amount of the labeled compound is used as an internal standard to accurately measure the concentration of the unlabeled metabolite. researchgate.net

Table 1: Isotopic Tracking of Reductive Metabolism This table illustrates the mass-to-charge ratio (m/z) for the protonated molecules [M+H]+ of unlabeled and 13C4-labeled Malachite Green and its primary reduced metabolite, Leucomalachite Green.

| Compound | Chemical Formula | Unlabeled m/z ([M]+) | 13C4-Labeled m/z ([M]+) | Mass Shift (Da) |

|---|---|---|---|---|

| Malachite Green (Cation) | C23H25N2 | 329.20 | 333.23 | +4 |

In addition to reduction, Malachite Green and its leuco form undergo extensive phase I metabolism, primarily through N-demethylation and N-oxidation, producing a series of secondary and primary arylamine metabolites. nih.govnih.gov These reactions are often carried out by cytochrome P450 enzymes. nih.gov The identification of these numerous, structurally similar metabolites can be challenging.

The use of this compound provides a definitive method for identifying the sequence of these metabolic reactions. Each N-demethylation event removes one of the four 13C-labeled methyl groups. This results in a stepwise decrease in the mass of the resulting metabolite, creating a predictable pattern in the mass spectrum. For example, the formation of N-desmethyl-LMG from LMG-13C4 would show a mass corresponding to the LMG molecule with three remaining 13C labels. This allows researchers to distinguish between different demethylated states (monodesmethyl, didesmethyl, etc.) and even between isomers, such as symmetrical and unsymmetrical didesmethyl metabolites. nih.gov The presence of the 13C label aids in the structural assignment of these metabolites. nih.gov

Table 2: Tracking N-Demethylation of Leucomalachite Green-13C4 This table shows the expected mass-to-charge ratios (m/z) for the protonated molecules [M+H]+ of successively N-demethylated metabolites originating from Leucothis compound.

| Metabolite | Number of 13C Atoms | Expected m/z [M+H]+ |

|---|---|---|

| Leucomalachite Green-13C4 | 4 | 335.25 |

| N-desmethyl-LMG-13C3 | 3 | 322.23 |

| N,N-didesmethyl-LMG-13C2 | 2 | 309.21 |

| N,N',N'-tridesmethyl-LMG-13C1 | 1 | 296.19 |

The gut microbiota possesses a vast enzymatic arsenal (B13267) capable of metabolizing a wide range of xenobiotics that are otherwise indigestible by host enzymes. nih.gov These microbes can perform reactions such as reduction and demethylation, which are key steps in MG biotransformation. nih.govresearchgate.net Given that MG can enter biological systems through oral routes, the gut microflora is a likely site for its initial metabolism.

Stable isotope labeling is a definitive tool for confirming the metabolic role of the intestinal microflora. By incubating this compound with anaerobic cultures of fecal microflora, researchers can trace the formation of labeled metabolites. nih.gov The detection of labeled Leucomalachite Green (LMG-13C4) and various N-demethylated products (LMG-13C3, LMG-13C2, etc.) in these in vitro systems would provide direct evidence of microbial biotransformation. This approach, known as stable isotope probing, can identify which specific microbial species or consortia are responsible for the metabolism and elucidate the specific pathways they employ. nih.gov

Exposure to toxic compounds like Malachite Green can induce cellular stress, leading to significant alterations in the fundamental metabolic networks of an organism, such as central carbon metabolism (CCM). nih.gov Studying these changes provides insight into the mechanisms of toxicity. Liquid chromatography-mass spectrometry (LC-MS)-based metabolomics is a key technology for this purpose. youtube.comnih.gov

To investigate how MG perturbs CCM, stable isotope tracers are used, but typically the label is placed on a primary energy source, not the xenobiotic itself. nih.gov In a typical experiment, a biological system (e.g., cell culture or microbe) is exposed to unlabeled Malachite Green while being fed a uniformly 13C-labeled substrate like glucose. By using LC-MS/MS to track the incorporation of 13C into downstream CCM intermediates (e.g., pyruvate, citrate, succinate), researchers can map metabolic fluxes. nih.gov Comparing the 13C labeling patterns in these metabolites between MG-treated and control groups can reveal exactly how and where MG exposure remodels metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or the TCA cycle, leading to more precise estimates of metabolic flux changes. nih.gov

Conclusion

Malachite green-methyl-13C4 represents a specialized yet crucial tool in the field of analytical chemistry. Its synthesis and application are born out of the necessity for highly accurate and reliable methods for detecting trace amounts of the banned substance malachite green in food products. As an internal standard in isotope dilution mass spectrometry, it embodies the power of stable isotope labeling to overcome the challenges of complex sample analysis. The story of this labeled compound is intrinsically linked to the long history of triphenylmethane (B1682552) dyes, from their celebrated discovery to the modern-day concerns over their environmental and health impacts. In the ongoing quest for scientific precision and public safety, such invisible markers play an indispensable role.

Advanced Spectroscopic and Chromatographic Characterization of Malachite Green Methyl 13c4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural verification and assessment of isotopic enrichment of Malachite green-methyl-13C4. Both ¹H and ¹³C NMR are employed to provide a comprehensive analysis of the molecule's structure.

The ¹³C NMR spectrum offers the most direct confirmation of isotopic purity. The signals corresponding to the four ¹³C-labeled methyl carbons will exhibit a significantly greater intensity compared to the natural abundance signals of the other carbon atoms in the molecule. researchgate.net The chemical shifts of the aromatic and central carbons remain consistent with the parent structure, while the enhanced signals of the methyl carbons confirm the position and extent of labeling. For instance, studies on similar structures show that changes in the ¹³C chemical shift of ligand methyl groups can indicate conformational changes upon binding to other molecules, highlighting the sensitivity of this technique. researchgate.net The absence of significant unlabeled methyl carbon signals confirms high isotopic abundance, which is a critical requirement for an internal standard. google.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the key carbon environments in this compound, based on data for analogous structures.

| Carbon Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| **¹³C-labeled Methyl Carbons (-N(¹³CH₃)₂) ** | 40 - 45 | Signal intensity is significantly enhanced due to isotopic labeling. |

| Aromatic C-N | 150 - 155 | Carbon directly bonded to the dimethylamino group. |

| Aromatic C-H | 110 - 140 | Aromatic carbons with attached protons. |

| Unsubstituted Phenyl Ring Carbons | 125 - 135 | Carbons of the phenyl ring not attached to the dimethylamino groups. |

| Central Methane (B114726) Carbon (-CPh₃) | 170 - 175 | The central sp² hybridized carbon connecting the three rings. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragment Ion Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and fragmentation pathway of this compound. It is a cornerstone of isotope dilution mass spectrometry (IDMS), a definitive analytical method that relies on the addition of a known quantity of an isotopically labeled standard to a sample. youtube.com

The primary advantage of using this compound is that while it is chemically identical to the native compound, its mass is different, allowing it to be distinguished by the mass spectrometer. youtube.com The molecular ion of this compound will have a mass-to-charge ratio (m/z) that is approximately 4 Da higher than that of unlabeled Malachite Green (C₂₃H₂₅N₂⁺, m/z 329.2). This mass difference allows for its use as an internal standard to correct for variations in sample preparation and matrix effects during analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govscielo.br

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the labeled compound. chemguide.co.uk When the precursor ion of this compound is selected and fragmented, it produces characteristic product ions. The fragmentation pattern is similar to that of unlabeled Malachite Green, but the masses of fragments containing the labeled methyl groups will be shifted. For example, a major fragmentation pathway for Malachite Green involves the loss of one of the phenyl rings. mdpi.comresearchgate.net Another key fragmentation is the loss of a methyl group. In the labeled compound, the loss of a ¹³C-methyl group would result in a fragment ion with a mass reflecting this specific loss, further confirming the labeling site.

Table 2: Comparison of Precursor and Product Ions for Malachite Green and its ¹³C₄-Labeled Analog in HRMS This interactive table outlines the expected m/z values for the parent molecule and key fragments, demonstrating the mass shift due to isotopic labeling.

| Ion | Unlabeled Malachite Green (m/z) | This compound (m/z) | Notes |

|---|---|---|---|

| Precursor Ion [M]⁺ | ~329.2 | ~333.2 | The molecular ion. The +4 Da shift confirms the ¹³C₄ labeling. |

| Product Ion [M-C₆H₅]⁺ | ~252.1 | ~256.1 | Fragment resulting from the loss of the unsubstituted phenyl group. |

| Product Ion [M-CH₃]⁺ | ~314.2 | ~319.2 or ~318.2 | Fragment from the loss of a methyl group. The mass depends on whether a ¹²C or ¹³C methyl is lost. |

Liquid Chromatography (LC) Techniques: Optimization of Separation, Retention Behavior, and Chromatographic Resolution of Labeled Analogs

Liquid chromatography (LC) is the standard technique for separating Malachite Green from its metabolite, Leucomalachite Green, and from other matrix components prior to detection by mass spectrometry. chromatographyonline.comscispace.com When using this compound as an internal standard, the primary goal of the LC method is not to separate the labeled and unlabeled analogs from each other. Due to their identical physicochemical properties, they are expected to co-elute under typical reversed-phase LC conditions. nih.gov This co-elution is advantageous as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement at the same time. nih.gov

The resolution of the labeled and unlabeled analogs is achieved by the mass spectrometer, which detects the co-eluting peaks as two distinct chemical entities based on their different mass-to-charge ratios. nih.gov

Optimization of the LC method focuses on achieving a robust and reproducible separation of the Malachite Green/Malachite green-methyl-13C4 pair from other potential interferences in the sample matrix. Key parameters for optimization include the column chemistry, mobile phase composition, and gradient profile. A typical method utilizes a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or ethanol) and an aqueous buffer (often containing formic acid or ammonium (B1175870) acetate) to ensure good peak shape and retention. scielo.brmdpi.commdpi.com

Table 3: Example of Optimized LC Method Parameters for Malachite Green Analysis This interactive table presents typical conditions for the LC separation of Malachite Green, under which the methyl-¹³C₄ labeled analog would co-elute.

| Parameter | Condition | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 50 mm x 4.6 mm, 1.8 µm) | Provides retention for the moderately polar Malachite Green molecule. scielo.br |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to promote ionization and improve peak shape. mdpi.com |

| Mobile Phase B | Acetonitrile or Ethanol (B145695) with 0.1% Formic Acid | Organic solvent to elute the analyte from the reversed-phase column. mdpi.commdpi.com |

| Flow Rate | 0.2 - 0.5 mL/min | Standard flow rate for analytical HPLC/UHPLC systems. |

| Gradient Elution | Increasing percentage of Mobile Phase B over time | To effectively elute the analyte while separating it from earlier and later eluting matrix components. scispace.com |

| Column Temperature | 30 - 40 °C | Ensures reproducible retention times and improves peak efficiency. |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Malachite Green |

| Leucomalachite Green |

| Acetonitrile |

| Ethanol |

| Formic Acid |

Future Research Directions and Methodological Innovations

Development of Novel Isotope-Labeled Malachite Green Derivatives for Specific Research Questions

The synthesis of isotopically labeled molecules is a cornerstone of advanced biochemical and environmental research. Building upon existing methods for creating labeled compounds, future work will focus on developing a new generation of malachite green derivatives to answer highly specific scientific questions. The synthesis of molecules like D12-Malachite Green has already demonstrated the feasibility of producing complex labeled structures. nih.gov

Future endeavors will likely involve site-specific labeling of different parts of the malachite green molecule. For instance, labeling the phenyl rings in addition to the methyl groups could help elucidate the roles of different molecular fragments during metabolic transformation or photolytic degradation. The development of these novel derivatives will be guided by the specific research questions at hand, such as tracking the molecule's interaction with specific proteins or nucleic acids. lbma.org.ukisotope.com Techniques used in the creation of other labeled probes, such as trifluoromethyl phenyldiazirine derivatives for identifying binding sites via mass spectrometry, can be adapted for malachite green. frontiersin.org These new, precisely labeled variants will serve as powerful probes in fields ranging from drug metabolism to materials science. rsc.orgstrath.ac.uknih.gov Furthermore, creating derivatives that are also fluorescent probes could open new avenues in real-time bio-imaging. nih.govrsc.orgnih.gov

Advanced Computational Modeling and Theoretical Studies of Isotope Effects in Reaction Mechanisms

The replacement of an atom with its heavier isotope, such as replacing ¹²C with ¹³C in the methyl groups of malachite green, leads to a change in reaction rates known as the Kinetic Isotope Effect (KIE). rsc.orgnih.gov This effect arises because the heavier isotope forms a slightly stronger chemical bond, requiring more energy to break, which can slow down the rate-determining step of a reaction. wikipedia.orgyoutube.com The study of KIEs provides profound insights into reaction mechanisms and the structure of transition states. researchgate.net

Advanced computational models, such as Density Functional Theory (DFT) and semiclassical instanton theory, are becoming increasingly adept at predicting the magnitude of KIEs. wikipedia.orgnih.gov For Malachite green-methyl-13C4, these theoretical studies can be used to:

Elucidate Reaction Pathways: By comparing theoretically predicted KIEs with experimentally measured values for different potential reaction pathways (e.g., demethylation, reduction), researchers can determine the most likely mechanism of its metabolism or degradation. researchgate.netacs.org

Characterize Transition States: The magnitude of the KIE is highly sensitive to the geometry and vibrational frequencies of the transition state. Computational modeling can help build a detailed picture of this fleeting molecular arrangement. researchgate.net

Investigate Ultrafast Processes: Ab initio calculations have been used to study the ultrafast nonradiative decay of malachite green upon electronic excitation. nih.gov Introducing isotope effects into these models could reveal how nuclear mass influences these photophysical processes.

The synergy between experimental KIE measurements using this compound and high-level theoretical calculations promises to unravel the intricate details of its chemical reactivity. nih.gov

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Values for N-demethylation of Malachite Green This table presents hypothetical data to illustrate how KIEs might be used to distinguish between different reaction mechanisms. Actual values would need to be determined experimentally and computationally.

| Proposed Mechanism | Rate-Determining Step | Expected k(¹²C)/k(¹³C) Ratio | Implication |

|---|---|---|---|

| Mechanism A: C-H Bond Cleavage | Initial cleavage of a C-H bond on the methyl group | ~1.0 (No significant KIE) | The C-N bond cleavage is likely the slower step, not C-H bond breaking. |

| Mechanism B: C-N Bond Cleavage | Direct cleavage of the Carbon-Nitrogen bond | 1.03 - 1.05 (Primary KIE) | The C-N bond is broken in the rate-determining step, consistent with a ¹³C primary KIE. |

| Mechanism C: Single Electron Transfer (SET) | Electron transfer from the nitrogen atom | ~1.0 (No significant KIE) | The rate is determined by electron transfer, not bond cleavage involving the labeled carbon. |

Integration of Multi-Omics Approaches with Stable Isotope Tracing for Comprehensive Pathway Mapping

Stable isotope tracing is a powerful technique for mapping the flow of atoms through metabolic networks. nih.govprinceton.edu By introducing this compound into a biological system (such as cell cultures, microorganisms, or whole organisms), researchers can trace the ¹³C label as the parent compound is metabolized. nih.gov This approach, often called ¹³C-Metabolic Flux Analysis (¹³C-MFA), provides a quantitative map of cellular metabolism. nih.gov13cflux.netnih.govfrontiersin.org

The true power of this technique is realized when it is integrated with other "omics" platforms:

Metabolomics: Mass spectrometry can detect downstream metabolites that have incorporated the ¹³C label from the methyl groups of malachite green. frontiersin.org This allows for the unambiguous identification of the biotransformation products and the metabolic pathways involved, such as demethylation and conjugation. researchgate.net

Proteomics: Isotope-labeled amino acids are used to study changes in protein synthesis. technologynetworks.com Similarly, researchers can investigate how exposure to malachite green affects the proteome, looking for changes in enzymes involved in detoxification or stress responses.

Transcriptomics: By analyzing changes in gene expression (mRNA levels) in parallel with metabolic flux data, scientists can link the observed metabolic activity to the underlying genetic regulation.

This integrated, multi-omics approach provides a holistic view of the biological impact of malachite green. It can reveal not only how the compound is broken down but also how cells adapt their entire metabolic and regulatory networks in response to its presence.

Standardization of ¹³C4-Labeled Malachite Green Reference Materials for Global Research Harmonization

The reliability and comparability of scientific data across different laboratories depend critically on the availability of high-quality Certified Reference Materials (CRMs). dakks.de For the analysis of malachite green and its metabolites, especially in regulated areas like food safety and environmental monitoring, CRMs are indispensable.

The development of a certified ¹³C4-labeled malachite green reference material is a crucial step for future research and regulatory consistency. Such a standard would serve several key purposes:

Internal Standard for Quantification: In analytical methods like liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard behaves identically to the analyte during extraction and analysis. unimi.it this compound is the gold standard for this purpose, as its chemical properties are nearly identical to the unlabeled compound, allowing for highly accurate quantification by correcting for matrix effects and instrument variability. isotope.comrsc.orgresearchgate.netnih.gov

Method Validation and Quality Control: CRMs are used to validate the accuracy and precision of analytical methods and to ensure ongoing quality control. lbma.org.uk

Global Harmonization: The availability of a universally accepted CRM for ¹³C4-labeled malachite green, produced according to international standards like ISO 17034, would ensure that results from laboratories around the world are comparable. ansi.orgaroscientific.comreagecon.com This is essential for international trade, environmental policy, and collaborative research.

Several organizations specialize in the production of CRMs, including those for veterinary drug residues like malachite green and its deuterated analogues. sigmaaldrich.comlgcstandards.comcpachem.comcrmlabstandard.comcpachem.com The creation and global adoption of a CRM for this compound would represent a significant milestone, enhancing the quality and reliability of research and monitoring efforts worldwide.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing malachite green-methyl-13C4 in isotopic labeling studies?

- Methodological Answer : Synthesis should follow protocols for stable isotope incorporation, such as using 13C-labeled methyl precursors. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic labeling at the methyl group, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity must be validated via high-performance liquid chromatography (HPLC) with UV-Vis detection, referencing established protocols for dye derivatives . For novel compounds, provide full spectral data (e.g., 1H/13C NMR, IR) and elemental analysis in the main manuscript, with extended datasets in supplementary materials .

Q. Which analytical techniques are most effective for confirming isotopic purity and stability of this compound in environmental matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selective reaction monitoring (SRM) to distinguish the 13C-labeled compound from non-labeled analogs. Isotope dilution mass spectrometry (IDMS) can improve quantification accuracy by spiking samples with the labeled compound as an internal standard. Stability studies should assess degradation under varying pH, temperature, and light exposure, with kinetic modeling to estimate half-lives .

Advanced Research Questions

Q. How can researchers optimize experimental designs to resolve contradictions in adsorption efficiency data for this compound across studies?

- Methodological Answer : Discrepancies often arise from differences in adsorbent preparation (e.g., activated vs. natural materials) or equilibrium time. Design experiments using a standardized adsorbent (e.g., activated carbon) and control variables like pH, ionic strength, and temperature. Apply error analysis (e.g., chi-square test, residual root-mean-square error) to compare isotherm models (Langmuir vs. Freundlich) and validate the best fit . Include raw adsorption data in appendices and processed datasets in the main text to enhance reproducibility .

Q. What strategies are recommended for integrating this compound into tracer studies to track metabolic or environmental pathways?

- Methodological Answer : Use pulse-chase experiments with the 13C-labeled compound to trace metabolic incorporation in biological systems. For environmental studies, employ column chromatography or batch reactors to simulate real-world conditions. Quantify isotopic enrichment via isotope-ratio mass spectrometry (IRMS) and validate results against negative controls (e.g., non-labeled malachite green). Address cross-contamination risks by calibrating instruments with blank samples .

Q. How should researchers address limitations in detection sensitivity when analyzing trace concentrations of this compound in complex matrices?

- Methodological Answer : Preconcentration techniques like solid-phase extraction (SPE) or cloud-point extraction (CPE) can enhance sensitivity. Validate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ). Cross-validate results with alternative methods (e.g., fluorescence spectroscopy) to rule out matrix interference .

Q. What statistical approaches are suitable for analyzing time-resolved data in degradation studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., pseudo-first/second-order kinetics) to degradation curves. Use Bayesian inference to quantify parameter uncertainties or machine learning (e.g., random forest) to identify dominant degradation pathways. Report confidence intervals and effect sizes to contextualize significance .

Methodological Best Practices

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data, isotherm parameters, and kinetic constants in supplementary materials, formatted as machine-readable tables .

- Contradiction Analysis : Conduct systematic reviews to compare methodologies (e.g., adsorption vs. photocatalytic degradation) and identify confounding variables (e.g., competing ions in wastewater). Use meta-analysis tools to aggregate findings and highlight consensus gaps .

- Ethical Compliance : Follow institutional guidelines for isotopic waste disposal and declare conflicts of interest (e.g., funding from dye manufacturers) in the acknowledgments section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.